molecular formula C18H20O3 B14626835 2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one CAS No. 58967-00-3

2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one

Cat. No.: B14626835
CAS No.: 58967-00-3
M. Wt: 284.3 g/mol
InChI Key: DMNDLXWSIVVGBL-UHFFFAOYSA-N
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Description

2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one is an organic compound with a complex structure that includes hydroperoxy, methyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one typically involves the hydroperoxidation of a precursor ketone. One common method is the reaction of 4-methyl-1,2-diphenylpentan-3-one with hydrogen peroxide in the presence of a catalyst such as iodine or concentrated hydrochloric acid . The reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential instability of hydroperoxy compounds.

Chemical Reactions Analysis

Types of Reactions

2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form more stable peroxides or ketones.

    Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more stable peroxides, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one involves the formation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress and other biochemical effects. The pathways involved include the activation of antioxidant defense mechanisms and the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one is unique due to the presence of both hydroperoxy and diphenyl groups, which confer distinct reactivity and potential applications. Its ability to form ROS and participate in various chemical reactions makes it a valuable compound in research and industry.

Properties

CAS No.

58967-00-3

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2-hydroperoxy-4-methyl-1,2-diphenylpentan-3-one

InChI

InChI=1S/C18H20O3/c1-14(2)17(19)18(21-20,16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12,14,20H,13H2,1-2H3

InChI Key

DMNDLXWSIVVGBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)OO

Origin of Product

United States

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